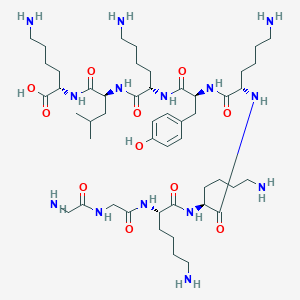
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine is a peptide compound composed of multiple amino acids linked in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino groups in lysine residues can undergo acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of N-acetylated or N-alkylated lysine residues.
Scientific Research Applications
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for tissue engineering.
Industry: Utilized in the development of biosensors and as a component in biocatalysts.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine involves its interaction with specific molecular targets. The lysine residues can interact with negatively charged molecules, while the tyrosine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with applications in skin care and wound healing.
Lysyl-Lysine: Used for delivering biologically active peptides.
Glycyl-L-histidyl-L-lysine-Cu(II): Known for its role in promoting tissue repair and regeneration.
Uniqueness
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications in various fields. Its multiple lysine residues provide numerous sites for chemical modifications, enhancing its versatility.
Biological Activity
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine, a complex peptide composed of multiple lysine residues and other amino acids, has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological implications, and relevant research findings.
Molecular Characteristics
Chemical Structure:
- Molecular Formula: C49H88N14O
- Molecular Weight: 1049.3 g/mol
- CAS Number: 156061-52-8
This compound's structure is characterized by a high number of lysine residues, which are known for their role in protein interactions and cellular functions.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
-
Antioxidant Properties:
- Peptides with lysine residues often exhibit antioxidant activities, which can protect cells from oxidative stress. The specific arrangement of amino acids in this compound may enhance its ability to scavenge free radicals.
-
Cellular Signaling:
- The presence of multiple lysine residues suggests potential interactions with various cellular receptors and signaling pathways. This could influence processes such as cell proliferation and differentiation.
-
Neuroprotective Effects:
- Similar peptides have shown promise in neuroprotection by modulating metal ion toxicity (e.g., copper and zinc), which is relevant in neurodegenerative diseases. The ability to bind metal ions may help mitigate their toxic effects on neuronal cells.
Case Studies and Experimental Evidence
-
Neurodegenerative Disease Models:
- Research indicates that peptides similar to this compound can prevent protein aggregation, a hallmark of neurodegenerative diseases. For instance, studies on glycyl-l-histidyl-l-lysine (GHK) demonstrated its capability to reduce copper-induced protein aggregation and cell death, suggesting that similar mechanisms might be applicable to this compound .
- Cytoprotective Mechanisms:
-
Protein Interaction Studies:
- Advanced techniques such as proximity-enhanced protein crosslinking have been employed to study the interaction patterns of peptides like glycylglycyl-L-lysyl-L... in cellular environments. These studies are essential for understanding how such compounds might stabilize or disrupt protein-protein interactions critical for cellular function .
Data Summary
| Characteristic | Value |
|---|---|
| Molecular Formula | C49H88N14O |
| Molecular Weight | 1049.3 g/mol |
| CAS Number | 156061-52-8 |
| Potential Activities | Antioxidant, Neuroprotective |
| Related Studies | GHK's cytoprotective effects |
Properties
CAS No. |
156061-52-8 |
|---|---|
Molecular Formula |
C49H88N14O11 |
Molecular Weight |
1049.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C49H88N14O11/c1-31(2)27-39(47(71)61-38(49(73)74)17-7-12-26-54)62-45(69)37(16-6-11-25-53)60-48(72)40(28-32-18-20-33(64)21-19-32)63-46(70)36(15-5-10-24-52)59-44(68)35(14-4-9-23-51)58-43(67)34(13-3-8-22-50)57-42(66)30-56-41(65)29-55/h18-21,31,34-40,64H,3-17,22-30,50-55H2,1-2H3,(H,56,65)(H,57,66)(H,58,67)(H,59,68)(H,60,72)(H,61,71)(H,62,69)(H,63,70)(H,73,74)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
BMSIWKUVCGDLAY-OAKHNGAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















